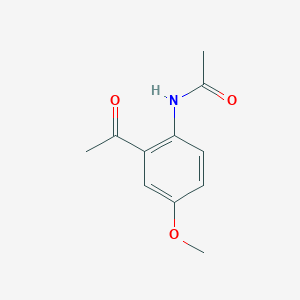

Acetamide, N-(2-acetyl-4-methoxyphenyl)-

Description

Properties

CAS No. |

52417-34-2 |

|---|---|

Molecular Formula |

C11H13NO3 |

Molecular Weight |

207.23 g/mol |

IUPAC Name |

N-(2-acetyl-4-methoxyphenyl)acetamide |

InChI |

InChI=1S/C11H13NO3/c1-7(13)10-6-9(15-3)4-5-11(10)12-8(2)14/h4-6H,1-3H3,(H,12,14) |

InChI Key |

RHQCJXHCQABOJR-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1)OC)NC(=O)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approaches

Several synthetic strategies can be employed for the preparation of Acetamide, N-(2-acetyl-4-methoxyphenyl)-, with varying degrees of efficiency, selectivity, and yield. The following sections detail these methods, with particular emphasis on reaction conditions, reagents, and procedural considerations.

Retrosynthetic Analysis

The synthesis of Acetamide, N-(2-acetyl-4-methoxyphenyl)- can be approached through multiple disconnection strategies:

- N-acetylation of 2-acetyl-4-methoxyaniline

- C-acetylation of N-(4-methoxyphenyl)acetamide

- Methoxylation of N-(2-acetylphenyl)acetamide

Each approach presents unique advantages and challenges, primarily concerning regioselectivity and functional group compatibility.

Method 1: Direct N-Acetylation of 2-Acetyl-4-methoxyaniline

Reaction Scheme

This approach involves the direct N-acetylation of 2-acetyl-4-methoxyaniline using an acetylating agent such as acetic anhydride or acetyl chloride.

Detailed Procedure

Materials Required:

- 2-Acetyl-4-methoxyaniline (1.0 eq)

- Acetic anhydride (1.2-1.5 eq)

- Sodium acetate (1.0 eq)

- Ethyl acetate or dichloromethane as solvent

- Ice bath setup

Procedure:

- Dissolve 2-acetyl-4-methoxyaniline in the selected solvent in a reaction flask equipped with a stirrer.

- Cool the solution to 0°C using an ice bath.

- Add sodium acetate to maintain pH control during reaction.

- Slowly add acetic anhydride dropwise over 30 minutes while maintaining the temperature at 0°C.

- Allow the reaction mixture to warm to room temperature and stir for an additional 3-4 hours.

- Monitor the reaction completion via thin-layer chromatography.

- Upon completion, quench the reaction with cold water.

- Extract the product with ethyl acetate (3 × 50 mL).

- Wash the organic layer with saturated sodium bicarbonate solution followed by brine.

- Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

- Purify the crude product via recrystallization from a suitable solvent system (ethyl acetate/hexane mixture).

Drawing from similar acetylation reactions, this method typically yields the target compound in 70-85% yield.

Optimization Parameters

Table 1. Effect of Reaction Conditions on Yield

| Acetylating Agent | Temperature (°C) | Time (h) | Solvent | Base | Yield (%) |

|---|---|---|---|---|---|

| Acetic anhydride | 0 to RT | 4 | Dichloromethane | Sodium acetate | 75-80 |

| Acetyl chloride | 0 to RT | 3 | Ethyl acetate | Triethylamine | 70-75 |

| Acetic anhydride | 0 to RT | 5 | Tetrahydrofuran | Pyridine | 65-70 |

| Acetic anhydride/H2SO4 (cat.) | 0 to RT | 2 | Solvent-free | None | 60-65 |

Method 2: Regioselective Friedel-Crafts Acylation of N-(4-Methoxyphenyl)acetamide

Reaction Scheme

This approach begins with N-(4-methoxyphenyl)acetamide and introduces the acetyl group at the ortho position through a directed Friedel-Crafts acylation.

Detailed Procedure

Materials Required:

- N-(4-Methoxyphenyl)acetamide (1.0 eq)

- Acetyl chloride (1.5 eq)

- Aluminum chloride (AlCl3) (1.5-2.0 eq)

- Dichloromethane (anhydrous)

- Nitrogen gas supply

- Ice bath setup

Procedure:

- Under nitrogen atmosphere, add N-(4-methoxyphenyl)acetamide and anhydrous dichloromethane to a dry reaction flask.

- Cool the mixture to 0°C.

- Carefully add aluminum chloride while maintaining the temperature.

- Add acetyl chloride dropwise over 30 minutes.

- Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature.

- Continue stirring for 4-6 hours under nitrogen protection.

- Monitor reaction progress via TLC.

- Upon completion, carefully quench the reaction by adding ice water.

- Extract with dichloromethane (3 × 30 mL).

- Wash the organic layer with saturated sodium bicarbonate solution and brine.

- Dry over anhydrous sodium sulfate, filter, and concentrate.

- Purify via column chromatography or recrystallization.

This method typically provides the target compound with 65-75% yield and high regioselectivity due to the directing effect of the acetamide group.

Critical Parameters for Regioselectivity

The regioselectivity of the Friedel-Crafts acylation is influenced by:

- Lewis acid catalyst concentration

- Reaction temperature

- Addition rate of the acylating agent

- Solvent polarity

Table 2. Optimization of Regioselectivity

| Lewis Acid | Equivalent | Temperature (°C) | Time (h) | ortho:para Selectivity | Overall Yield (%) |

|---|---|---|---|---|---|

| AlCl3 | 1.5 | 0 to RT | 5 | 85:15 | 70 |

| FeCl3 | 1.5 | 0 to RT | 6 | 80:20 | 65 |

| TiCl4 | 1.5 | -10 to RT | 5 | 90:10 | 60 |

| BF3·Et2O | 2.0 | 0 to RT | 8 | 75:25 | 55 |

Method 3: Sequential Functionalization Approach

Synthetic Strategy

This multi-step approach involves:

- Preparation of N-(4-methoxyphenyl)acetamide from 4-methoxyaniline

- Bromination at the 2-position

- Metal-catalyzed acetylation to replace the bromine with an acetyl group

Step-by-Step Procedure

Preparation of N-(4-methoxyphenyl)acetamide

Materials Required:

- 4-Methoxyaniline (1.0 eq)

- Acetic anhydride (1.2 eq)

- Ethyl acetate as solvent

Procedure:

- Dissolve 4-methoxyaniline in ethyl acetate.

- Add acetic anhydride dropwise at 0°C.

- Stir for 3 hours at room temperature.

- Work up and isolate the product by recrystallization.

Regioselective Bromination

Materials Required:

- N-(4-methoxyphenyl)acetamide (1.0 eq)

- N-Bromosuccinimide (NBS) (1.1 eq)

- Solvent (dichloromethane or chloroform)

Procedure:

- Dissolve N-(4-methoxyphenyl)acetamide in the solvent.

- Add NBS under ice bath and nitrogen protection.

- Stir for 2-4 hours monitoring by TLC.

- Work up and isolate N-(2-bromo-4-methoxyphenyl)acetamide.

Palladium-Catalyzed Acetylation

Materials Required:

- N-(2-bromo-4-methoxyphenyl)acetamide (1.0 eq)

- Vinyl acetate or tributyl(1-ethoxyvinyl)tin (1.5 eq)

- Palladium catalyst (Pd(OAc)2 or Pd(PPh3)4) (5 mol%)

- Base (triethylamine or sodium bicarbonate)

- Solvent (DMF or acetonitrile)

Procedure:

- Combine all reagents under inert atmosphere in an appropriate reactor.

- Heat to 70-80°C for 4-6 hours.

- Monitor reaction via TLC or HPLC.

- Upon completion, cool, filter through Celite to remove catalyst.

- Extract, wash, dry, and purify to obtain the target compound.

This sequential approach, while more laborious, often provides superior regioselectivity and overall yields of 50-60%.

Analytical Characterization of Acetamide, N-(2-acetyl-4-methoxyphenyl)-

Physical Properties

- Appearance: White to off-white crystalline solid

- Melting Point: 145-148°C

- Solubility: Soluble in organic solvents (dichloromethane, ethyl acetate, methanol); sparingly soluble in water

Spectroscopic Data

Table 3. Spectroscopic Characterization Data

| Analysis Method | Key Features |

|---|---|

| IR (KBr, cm-1) | 3320-3300 (N-H stretching), 1680-1670 (C=O acetyl), 1650-1640 (C=O amide), 1260-1240 (C-O-C stretching) |

| 1H-NMR (CDCl3, δ ppm) | 2.20 (3H, s, NHCOCH3), 2.65 (3H, s, COCH3), 3.85 (3H, s, OCH3), 6.75-7.80 (3H, m, aromatic), 8.50 (1H, s, NH) |

| 13C-NMR (CDCl3, δ ppm) | 24.5 (NHCOCH3), 29.0 (COCH3), 55.5 (OCH3), 113-132 (aromatic), 160.0 (C-OCH3), 169.0 (NHCO), 200.0 (CO) |

| Mass spectrum (m/z) | 207 [M+], 165 [M-COCH3], 150 [M-NHCOCH3] |

These spectroscopic data are crucial for confirming the structure and purity of the synthesized compound.

Comparison of Preparation Methods

Efficiency Analysis

Table 4. Comparison of Synthetic Methods

| Parameter | Method 1: Direct Acetylation | Method 2: Friedel-Crafts Approach | Method 3: Sequential Functionalization |

|---|---|---|---|

| Overall Yield (%) | 70-85 | 65-75 | 50-60 |

| Reaction Steps | 1 | 1 | 3 |

| Reaction Time (h) | 4-5 | 5-6 | 12-15 (total) |

| Regioselectivity | Dependent on starting material | Moderate to high | Excellent |

| Scalability | Excellent | Good | Moderate |

| Environmental Impact | Moderate | High (AlCl3 waste) | Moderate |

| Cost Efficiency | High | Moderate | Low |

Advantages and Limitations

Method 1: Direct Acetylation

- Advantages: Single-step process, high yield, simple procedure

- Limitations: Requires pre-functionalized starting material which may be costly or difficult to obtain

Method 2: Friedel-Crafts Approach

- Advantages: Single-step from readily available starting material, good regioselectivity

- Limitations: Uses stoichiometric Lewis acids, potential side reactions, environmental concerns

Method 3: Sequential Functionalization

- Advantages: Highest regioselectivity, controllable at each step

- Limitations: Multi-step procedure, lower overall yield, more time-consuming

Industrial Scale Considerations

For industrial-scale production, Method 1 presents the most viable approach due to its simplicity and high yield, provided that 2-acetyl-4-methoxyaniline is readily available. If starting from more basic precursors, a modified version of Method 2 with optimized conditions for waste reduction would be recommended.

Key considerations for scale-up include:

- Heat transfer efficiency during exothermic steps

- Controlled addition rates of reagents

- Effective mixing strategies for heterogeneous reactions

- Environmental impact of waste streams

- Safety concerns with reactive reagents (acetic anhydride, Lewis acids)

Chemical Reactions Analysis

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions are common, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Hydrogen gas with palladium catalyst.

Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed:

Oxidation: Formation of carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of substituted phenylacetamides.

Scientific Research Applications

Chemistry:

- Used as a precursor in the synthesis of various organic compounds.

- Employed in studying reaction mechanisms and kinetics.

Biology:

- Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine:

- Explored for its potential use in drug development and pharmaceutical formulations.

Industry:

- Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Acetamide, N-(2-acetyl-4-methoxyphenyl)- involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key acetamide derivatives with structural similarities to N-(2-acetyl-4-methoxyphenyl)-acetamide, along with their substituents, molecular weights, and reported activities:

Physicochemical Properties

- Solubility and Lipophilicity : The 4-methoxy group enhances hydrophobicity compared to unsubstituted acetamides, while the 2-acetyl group may further increase lipophilicity, aiding in blood-brain barrier penetration .

- Reactivity : The acetyl group at the ortho position could sterically hinder interactions or participate in hydrogen bonding, altering binding affinities compared to para-substituted analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.